Lipophilicity (XLogP3) Comparison: Amino(difluoro)methanol vs. Difluoromethanol vs. Aminomethanol
The introduction of a second fluorine atom in place of hydrogen and the retention of the amino group produce a lipophilicity profile intermediate between the highly polar aminomethanol and the more lipophilic difluoromethanol [1]. Amino(difluoro)methanol exhibits a computed XLogP3 of -0.5, compared to -1.3 for aminomethanol and +0.5 for difluoromethanol [1]. This balanced lipophilicity is closer to the optimal range for blood–brain barrier penetration (typically LogP 1–3) while retaining aqueous solubility potential, a trade-off not achievable with either comparator alone [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | Aminomethanol: XLogP3 = -1.3; Difluoromethanol: XLogP3 = +0.5 |
| Quantified Difference | ΔXLogP3 = +0.8 relative to aminomethanol; ΔXLogP3 = -1.0 relative to difluoromethanol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); all values obtained from the same computational method for consistency. |
Why This Matters
For procurement decisions, this compound provides a lipophilicity window that neither the non-fluorinated nor the amino-deficient analog can offer, enabling SAR exploration of fluorinated amino alcohol scaffolds without drastic polarity changes.
- [1] PubChem computed XLogP3 values for CID 71362094 (Amino(difluoro)methanol), CID 6420096 (Aminomethanol), and CID 17789749 (Difluoromethanol). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-02). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. DOI: 10.1602/neurorx.2.4.541. (Referenced for CNS drug property ranges). View Source
